
N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a chloroethyl group, a prop-2-enyl group, and a propan-2-amine moiety, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride typically involves the reaction of 2-chloroethylamine with prop-2-enylpropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using batch or continuous processes. The choice of method depends on the desired production scale and efficiency. The industrial process typically includes steps such as raw material preparation, reaction, purification, and quality control to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Addition Reactions: The prop-2-enyl group can participate in addition reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted amines, alcohols, and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death.
Vergleich Mit ähnlichen Verbindungen
N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride can be compared with other similar compounds, such as:
N-(2-chloroethyl)-N-nitrosoureas: These compounds are known for their anticancer activity and ability to form DNA adducts.
N-(2-chloroethyl)-N-methylpropan-2-amine: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
N-(2-chloroethyl)-N-cyclohexylpropan-2-amine: Another related compound with distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
367910-19-8 |
|---|---|
Molekularformel |
C8H17Cl2N |
Molekulargewicht |
198.13 g/mol |
IUPAC-Name |
N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H16ClN.ClH/c1-4-6-10(7-5-9)8(2)3;/h4,8H,1,5-7H2,2-3H3;1H |
InChI-Schlüssel |
ADROLRAUAACNNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCCl)CC=C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


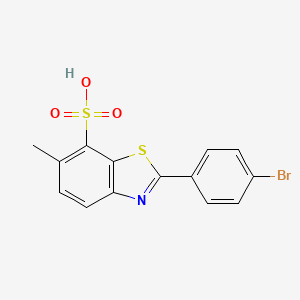
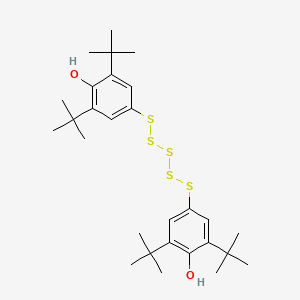
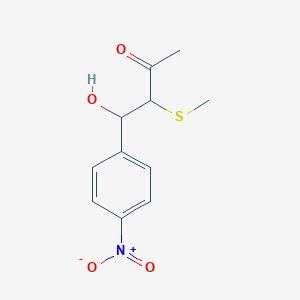
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide](/img/structure/B14242827.png)
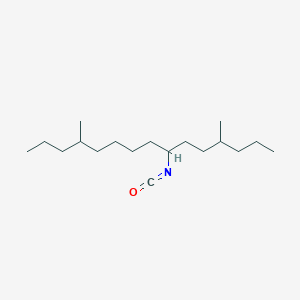

![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
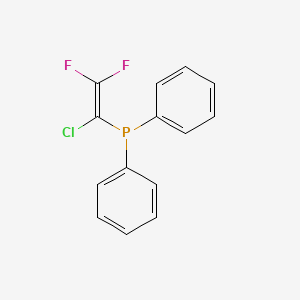

![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)
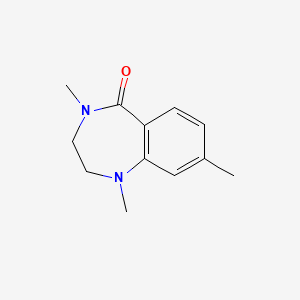
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]phenol](/img/structure/B14242880.png)
![4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B14242885.png)
